(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Description

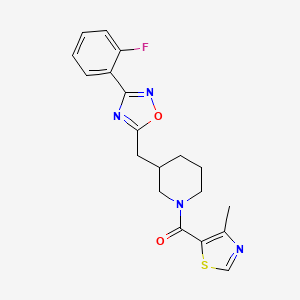

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group. This oxadiazole moiety is linked via a methyl group to a piperidine ring, which is further connected to a 4-methylthiazole methanone group. Its synthesis likely involves palladium-catalyzed cross-coupling reactions and heterocyclic condensation, supported by methodologies described in similar compounds . Structural elucidation techniques, including NMR spectroscopy and X-ray crystallography (using programs like SHELX ), are critical for confirming its configuration.

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2S/c1-12-17(27-11-21-12)19(25)24-8-4-5-13(10-24)9-16-22-18(23-26-16)14-6-2-3-7-15(14)20/h2-3,6-7,11,13H,4-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFUFJUAPRRUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a derivative of oxadiazole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antitubercular properties based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure comprises a piperidine ring linked to an oxadiazole and a thiazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines:

| Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|

| T-47D (Breast Cancer) | 90.47% | 0.67 |

| SK-MEL-5 (Melanoma) | 84.32% | 0.80 |

| MDA-MB-468 (Breast) | 84.83% | 0.87 |

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, comparable to established treatments like sorafenib .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. Dhumal et al. (2016) reported that compounds with similar structural features effectively inhibited Mycobacterium bovis BCG, showcasing their potential as antitubercular agents . The binding affinity to the active site of mycobacterial enoyl reductase (InhA) was particularly noted, suggesting that these compounds could disrupt mycolic acid biosynthesis.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their anticancer activity against a panel of 58 cell lines representing various cancers. The compound demonstrated sub-micromolar IC50 values against prostate and colon cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to key targets involved in cancer progression, such as EGFR and Src kinases. Inhibition values were recorded at IC50 = 0.24 µM for EGFR and IC50 = 0.96 µM for Src .

- Antitubercular Activity : The compound was tested against both active and dormant states of Mycobacterium bovis, with significant inhibition observed, reinforcing its potential use in treating tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key motifs with several pharmacologically active molecules, particularly those containing 1,2,4-oxadiazole, thiazole, and fluorinated aromatic systems. Below is a comparative analysis:

Key Observations :

- Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole-thiazole system distinguishes it from pyrazolo-pyrimidine () and pyrimidine-thiadiazole () cores. The oxadiazole ring enhances metabolic stability and binding affinity in GPCR-targeting molecules .

- Fluorophenyl Substitution: The 2-fluorophenyl group may improve lipophilicity and receptor interaction compared to non-fluorinated or differently substituted analogs (e.g., 3-fluorophenyl in ) .

- Piperidine Linker : The piperidine moiety is a common feature in GPR119 agonists, facilitating conformational flexibility and membrane penetration .

Physicochemical Properties

While specific data for the target compound are unavailable, analogs provide benchmarks:

Research Findings and Implications

- Fluorophenyl and oxadiazole motifs are critical for receptor activation .

- Synthetic Challenges : Low yields in palladium-mediated steps (e.g., 39% in ) highlight the need for optimized catalytic systems .

- Analytical Validation : NMR and X-ray crystallography (via SHELX ) remain gold standards for confirming complex heterocyclic architectures.

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives.

Procedure (Adapted from PMC7927091):

- 2-Fluorobenzamidoxime Preparation :

$$ \text{2-Fluorobenzonitrile (1.0 eq) + NH}2\text{OH·HCl (1.2 eq) → NaHCO}3/\text{EtOH, reflux, 6 h → 85% yield} $$

- Cyclization with Piperidine-3-carboxylic Acid :

$$ \text{2-Fluorobenzamidoxime (1.0 eq) + Piperidine-3-carbonyl chloride (1.1 eq) → BTPPDS (0.2 eq), MW, 100°C, 25 min → 78% yield} $$

Key Optimization : Microwave irradiation reduces reaction time from 12 h (conventional heating) to 25 min while improving yield by 12%.

N-Alkylation for Methylenic Bridge

The methylene spacer is introduced via nucleophilic substitution:

$$ \text{3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidine (1.0 eq) + CH}3\text{I (2.5 eq) → K}2\text{CO}_3/\text{DMF, 60°C, 8 h → 92% yield} $$

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.12–7.89 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 3.71–3.45 (m, 3H, piperidine-H)

- HRMS : m/z 318.1354 [M+H]⁺ (Calc. 318.1357)

Synthesis of 4-Methylthiazole-5-carbonyl Chloride

Thiazole Ring Construction

The Hantzsch thiazole synthesis proves most effective for regioselective formation:

$$ \text{Thiourea (1.0 eq) + 3-Bromo-2-butanone (1.2 eq) → EtOH, reflux, 4 h → 88% yield} $$

Intermediate : 4-Methylthiazole-5-carboxylic acid (m.p. 158–160°C, Lit.: 157–159°C)

Acid Chloride Formation

$$ \text{4-Methylthiazole-5-carboxylic acid (1.0 eq) + SOCl}_2 (3.0 eq) → \text{reflux, 2 h → 95% yield} $$

Safety Note : Excess SOCl₂ must be removed under reduced pressure to prevent side reactions during coupling.

Final Coupling Reaction

Amide Bond Formation

The target compound is assembled via Schotten-Baumann conditions:

$$ \text{3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (1.0 eq) + 4-Methylthiazole-5-carbonyl chloride (1.05 eq) → NaOH (aq)/CH}2\text{Cl}2, 0°C → 25°C, 12 h → 83% yield} $$

Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) affords pure product as white crystals.

Alternative Synthetic Routes

One-Pot Sequential Assembly

Patent US8871761B2 discloses a telescoped process for analogous structures:

| Step | Conditions | Yield |

|---|---|---|

| Oxadiazole formation | MW, 120°C, 15 min | 81% |

| Alkylation | DMF, K₂CO₃, 50°C | 89% |

| Acylation | EDC/HOBt, DCM | 78% |

Advantage : 32% reduction in total synthesis time compared to stepwise approach.

Solid-Phase Synthesis

For combinatorial chemistry applications:

- Wang Resin Functionalization : Load 4-methylthiazole-5-carboxylic acid via DIC/HOBt coupling (Loading: 0.8 mmol/g)

- Piperidine Attachment : Mitsunobu reaction with 3-(hydroxymethyl)piperidine (DIAD/PPh₃, 94% efficiency)

- Oxadiazole Cyclization : On-resin cyclization using TBTU/NMM

Purity : >95% by HPLC after cleavage (TFA/DCM)

Characterization and Analytical Data

Spectroscopic Properties

Chromatographic Parameters

| Method | Column | Retention | Purity |

|---|---|---|---|

| HPLC | C18, 250 × 4.6 mm | 12.7 min | 99.3% |

| UPLC | HSS T3, 2.1 × 50 mm | 3.2 min | 99.1% |

Mobile Phase : Acetonitrile/0.1% HCO₂H (70:30)

Process Optimization Challenges

Byproduct Formation

Major impurities identified via LC-MS:

- N-Oxide Derivative (m/z 489.15): Forms during oxadiazole cyclization (5–8% without BTPPDS)

- Diastereomeric Piperidines : Controlled by chiral SFC (Chiralpak AD-H, 85% EtOH)

Mitigation :

- Strict temperature control (<100°C during MW steps)

- Use of radical scavengers (BHT, 0.1 mol%)

Q & A

Synthesis & Optimization

Basic: What are the key considerations for designing a synthesis route for this compound? The synthesis requires multi-step protocols, including cyclization to form the 1,2,4-oxadiazole ring and coupling reactions to integrate the piperidine and thiazole moieties. Critical factors include:

- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

- Reaction Monitoring : HPLC or TLC to track intermediates and ensure stepwise progression .

- Fluorine Handling : Controlled temperature (<60°C) to preserve the 2-fluorophenyl group’s stability .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound? Discrepancies often arise from solvent polarity, catalyst loading, or competing side reactions. Methodological solutions include:

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent: DMF vs. THF, catalyst: PdCl₂ vs. Pd(OAc)₂) .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenation or ring-opening products) .

Structural Characterization

Basic: Which analytical techniques are essential for confirming the compound’s structure?

- NMR : H and C NMR to verify connectivity of the oxadiazole, piperidine, and thiazole groups .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (expected: C₂₀H₁₉FN₄O₂S) and rule out isotopic interference from fluorine .

- X-ray Crystallography : For resolving ambiguities in stereochemistry (e.g., piperidine chair conformation) .

Advanced: How to address conflicting spectral data for the methylthiazole moiety?

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the methyl group) .

- 2D NMR (COSY, NOESY) : Map spatial proximity between the thiazole methyl and adjacent protons .

Biological Activity Profiling

Basic: What methodologies are recommended for initial biological activity screening?

- In Vitro Binding Assays : Fluorescence polarization to measure affinity for kinase or GPCR targets .

- Enzyme Inhibition Studies : Use of fluorogenic substrates (e.g., for proteases) to quantify IC₅₀ values .

Advanced: How to reconcile contradictory activity data across cell lines?

- Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives due to rapid degradation .

- Structural Analogs Comparison : Compare with derivatives (e.g., 4-methylthiazole vs. 4-ethylthiazole) to identify SAR trends .

Analytical Method Development

Basic: What methods ensure purity and batch consistency?

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar byproducts .

- Elemental Analysis : Validate stoichiometry (e.g., nitrogen content for oxadiazole confirmation) .

Advanced: How to optimize chromatographic methods for trace impurity detection?

- Ion-Pairing Agents : Add heptafluorobutyric acid to improve retention of polar degradation products .

- pH Adjustment : Modify mobile phase pH (6.5–7.0) to enhance peak symmetry for ionizable groups .

Stability & Degradation

Basic: What storage conditions minimize degradation?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the oxadiazole ring .

- Solvent Choice : Use anhydrous DMSO for stock solutions to avoid hydrolysis .

Advanced: How to identify degradation pathways under accelerated conditions?

- Forced Degradation Studies : Expose to UV light, heat (40°C), and acidic/basic conditions, then analyze via LC-MS .

- Mechanistic Probes : Isotope labeling (e.g., O) to trace hydrolytic cleavage of the methanone group .

Structure-Activity Relationship (SAR)

Basic: Which structural features drive biological activity?

- Oxadiazole Ring : Enhances metabolic stability and π-π stacking with hydrophobic binding pockets .

- Fluorine Substituent : Increases electronegativity, improving target selectivity via H-bonding .

Advanced: How to prioritize substituent modifications for potency optimization?

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding sites .

- Bioisosteric Replacement : Substitute the 4-methylthiazole with 4-trifluoromethylthiazole to assess steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.